molecular formula C12H10N2O2 B5830931 N'-(3-furylmethylene)benzohydrazide

N'-(3-furylmethylene)benzohydrazide

Cat. No.: B5830931
M. Wt: 214.22 g/mol
InChI Key: JKIADADCRXRUJE-MDWZMJQESA-N
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Description

N'-(3-furylmethylene)benzohydrazide is a synthetic hydrazone derivative of benzohydrazide, characterized by the presence of a furan ring. This compound belongs to the hydrazone class, which is known for the characteristic >C=N-N< functional group that confers significant chemical versatility, allowing it to engage in both nucleophilic and electrophilic reactions . Hydrazone derivatives, particularly those incorporating furan and benzene rings, are subjects of interest in various research fields due to their potential biological activities. These activities may include anti-inflammatory, antimicrobial, and anticancer properties, as suggested by studies on structurally similar compounds . The molecular structure is likely stabilized by intramolecular hydrogen bonding, a feature observed in related benzohydrazide crystals, which can influence the compound's conformation and supramolecular assembly into complex networks . Researchers utilize this compound and its analogs as key intermediates in organic synthesis and for the development of new pharmaceutical agents. It is also a candidate for material science studies, particularly in investigating nonlinear optical properties and charge transfer interactions within molecules, as seen with related furan-containing hydrazones . The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant safety data sheets for proper handling procedures.

Properties

IUPAC Name

N-[(E)-furan-3-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(11-4-2-1-3-5-11)14-13-8-10-6-7-16-9-10/h1-9H,(H,14,15)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIADADCRXRUJE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Scientific Research Applications

Synthesis and Structural Characteristics

N'-(3-furylmethylene)benzohydrazide is synthesized through the condensation reaction of 3-furaldehyde and benzohydrazide. The resulting compound exhibits characteristic functional groups that can be analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. These methods confirm the structural integrity and purity of the synthesized compound, making it suitable for further biological evaluations .

Biological Activities

This compound and its derivatives have been investigated for various biological activities:

  • Antimicrobial Activity : Studies have shown that benzohydrazide derivatives possess significant antibacterial and antifungal properties. For instance, compounds containing the hydrazide moiety have demonstrated effectiveness against pathogens, including strains of Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : The compound has shown promise as an anticancer agent. Research indicates that metal complexes of benzohydrazides can effectively inhibit cancer cell proliferation. The mechanism involves the interaction with cellular components, leading to apoptosis in cancer cells .
  • Anti-inflammatory Effects : N'-(3-furylmethylene)benzohydrazide has been evaluated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Metal Complexes and Their Applications

The formation of metal complexes with this compound enhances its biological activity. These complexes can exhibit unique properties such as:

  • Enhanced Anticancer Activity : Transition metal complexes (e.g., Cu(II), Co(II), Zn(II)) have been

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Features

Benzohydrazide derivatives exhibit distinct structural variations depending on substituents, which impact bond lengths, angles, and crystal packing:

  • 4-tert-Butyl-N′-(substituted)benzohydrazides: Compounds such as 4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (5) and 4-tert-butyl-N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide (14) crystallize in monoclinic systems. The N–N bond length in compound 5 (1.364 Å) is shorter than in 14, likely due to steric and electronic effects of the 2-hydroxy-3-methoxy substituent .
  • (E)-N′-(4-Methoxybenzylidene)benzohydrazide (3b): Exhibits normal bond lengths and angles comparable to other hydrazones, with a planar geometry conducive to fluorescence properties .
Table 1: Key Structural Parameters
Compound Substituent N–N Bond Length (Å) Space Group Reference
4-(tBu)-N′-(2-OH-3-OMe-benzylidene) (5) 2-hydroxy-3-methoxy 1.364 Monoclinic (Cc)
4-tert-Butyl-N′-(4-F-3-OMe-benzylidene) (14) 4-fluoro-3-methoxy ~1.38 (estimated) Monoclinic (Pbc2)
(E)-N′-(4-OMe-benzylidene)benzohydrazide (3b) 4-methoxy 1.37 (typical) N/A
Anticancer Potential
  • Benzimidazole Derivatives (5a, 5b): Compounds like 4-(6-chloro-1H-benzimidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide (5a) show potent cytotoxicity against human lung adenocarcinoma (IC₅₀ = 0.0316 µM), outperforming cisplatin .
  • 3-Furylmethylene Analogue : While direct data are unavailable, the furyl group’s electron-rich nature may enhance interactions with cancer cell targets, similar to benzimidazole-based derivatives.
Antifungal Activity
  • BHBM and D0 : N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) inhibits fungal glucosylceramide synthesis, demonstrating broad-spectrum antifungal efficacy . Halogen substituents (e.g., bromine) are critical for this activity.
  • 3-Furylmethylene Analogue : The lack of halogens may reduce antifungal potency compared to BHBM, but the furyl group’s aromaticity could facilitate membrane penetration.
Enzyme Inhibition
  • Urease Inhibitors : 4-tert-Butyl derivatives (e.g., compound 5) exhibit urease inhibition, attributed to the tert-butyl group’s hydrophobic interactions and shorter N–N bonds enhancing stability in enzyme active sites .

Physicochemical and Electronic Properties

  • Hirshfeld Surface and DFT Analysis : Derivatives like (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide show intermolecular interactions (e.g., Br⋯H, C–H⋯O) that stabilize crystal packing .
  • Theoretical Studies: PM3 calculations for N'-(4-(dimethylamino)benzylidene)benzohydrazide reveal a low HOMO-LUMO gap (ΔE = 3.2 eV) and high dipole moment (µ = 4.8 D), suggesting reactivity toward electrophilic agents . The 3-furyl substituent may further reduce ΔE, enhancing charge transfer in optoelectronic applications.

Q & A

Q. What are the optimal synthetic conditions for N'-(3-furylmethylene)benzohydrazide?

  • Methodological Answer : The compound is typically synthesized via condensation of benzohydrazide with 3-furylcarbaldehyde under mild, solvent-driven conditions. Polyethylene glycol (PEG 400) is a preferred green solvent due to its recyclability and ability to enhance reaction efficiency at room temperature. For example, yields exceeding 85% are achievable in PEG 400 without acid/base catalysts, compared to <37% in iso-propanol or no reaction in non-polar solvents like benzene . Key steps include:
  • Mixing equimolar reactants in PEG 400.
  • Stirring at room temperature (monitored via TLC).
  • Isolating the product via ether dilution and recrystallization (e.g., ethanol).
    PEG 400 can be reused for 3 cycles with minimal yield reduction (~5% drop after third cycle) .

Q. What spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer : Characterization involves:
  • IR Spectroscopy : Confirms C=O (1700–1650 cm⁻¹) and C=N (1650–1590 cm⁻¹) stretches, critical for hydrazone identification .
  • ¹H/¹³C NMR : Detects imine proton (δ 8.3–8.5 ppm) and furyl protons (δ 6.2–7.4 ppm). Diastereomeric splitting may occur in some derivatives due to restricted C-N rotation .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical masses (±0.5%) .
  • Elemental Analysis : Validates purity (C, H, N within ±0.4% of calculated values) .

Advanced Research Questions

Q. How does solvent polarity influence reaction kinetics and yield in acylhydrazone synthesis?

  • Methodological Answer : Solvent polarity directly impacts reactant solubility and transition-state stabilization. Polar aprotic solvents (e.g., PEG 400) enhance nucleophilic attack by hydrazides on carbonyl groups, accelerating imine formation. For instance:
  • PEG 400 : High polarity and H-bonding capacity yield 85–90% product in 6–8 hours .
  • Ethanol : Moderate polarity requires heating (7 hours, 70–75% yield) .
  • Non-polar solvents (e.g., CH₂Cl₂) : Poor solubility leads to no reaction .
    Computational studies (e.g., COSMO-RS) can model solvent effects to predict optimal conditions .

Q. How can contradictory data on substituent effects in benzohydrazide derivatives be resolved?

  • Methodological Answer : Discrepancies arise from electronic (e.g., electron-donating/-withdrawing groups) and steric factors. Systematic approaches include:
  • Comparative Kinetic Studies : Monitor reaction rates of derivatives with substituents (e.g., –NO₂ vs. –OCH₃) to isolate electronic effects .
  • X-ray Crystallography : Resolve steric hindrance by analyzing molecular packing (e.g., bulky groups may distort hydrazone geometry) .
  • DFT Calculations : Predict substituent impact on transition-state energy and regioselectivity .
    Example: Electron-withdrawing –NO₂ groups reduce yields (e.g., 3b: 72%) compared to –OCH₃ (3a: 85%) due to decreased nucleophilicity .

Q. What experimental designs assess cytotoxic mechanisms of this compound?

  • Methodological Answer : A multi-tiered approach is recommended:
  • In Vitro Cytotoxicity (MTT Assay) : Test against cancer cell lines (e.g., A549 lung adenocarcinoma) with IC₅₀ determination. Include controls (e.g., cisplatin) and dose-response curves .
  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation to confirm programmed cell death .
  • ROS Detection : Measure reactive oxygen species (e.g., DCFH-DA probe) to evaluate oxidative stress contributions .
  • Molecular Docking : Simulate interactions with targets (e.g., DNA topoisomerase II, tubulin) to hypothesize mechanisms .

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